Acridine

Vue d'ensemble

Description

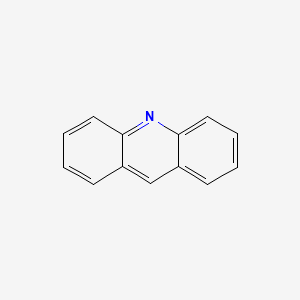

L’acridine est un composé organique et un hétérocycle azoté de formule C₁₃H₉N. C’est une molécule plane structurellement apparentée à l’anthracène, avec l’un des groupes CH centraux remplacé par l’azote. L’this compound est presque incolore et cristallise en aiguilles. Historiquement, elle a été isolée pour la première fois du goudron de houille par Carl Gräbe et Heinrich Caro en 1870 . L’this compound et ses dérivés ont été utilisés dans diverses applications, notamment les colorants et les produits pharmaceutiques.

Voies de synthèse et conditions de réaction :

Réaction de condensation d’Ullmann : Cette méthode implique la réaction de l’acide 2-bromobenzoïque avec différentes anilines pour former des acides 2-arylamino benzoïques, qui sont ensuite cyclisés à l’aide d’acide polyphosphorique pour produire des dérivés de l’acridone.

Synthèse en une seule étape : Les dérivés de la sulfonamide d’this compound peuvent être synthétisés en faisant réagir la dimédone, la 4-amino-N-[amino(imino)méthyl]-benzènesulfonamide et le 4-cyano-benzaldéhyde en présence d’acide sulfurique comme catalyseur dans l’eau à température ambiante.

Méthodes de production industrielle :

- L’this compound est séparée du goudron de houille par extraction avec de l’acide sulfurique dilué. L’ajout de dichromate de potassium à cette solution précipite le bichromate d’this compound, qui est ensuite purifié .

Types de réactions :

Oxydation : L’this compound peut subir des réactions d’oxydation pour former de l’acridone.

Réduction : La réduction de l’this compound peut produire de la dihydrothis compound.

Substitution : L’this compound peut participer à des réactions de substitution, telles que l’halogénation et la nitration.

Réactifs et conditions courants :

Oxydation : Le chlorure ferrique est couramment utilisé comme oxydant.

Réduction : Hydrogénation à l’aide de palladium sur carbone comme catalyseur.

Substitution : L’halogénation peut être effectuée à l’aide de chlore ou de brome en présence d’un catalyseur acide de Lewis.

Principaux produits :

Acridone : Formée par oxydation de l’this compound.

Dihydrothis compound : Formée par réduction de l’this compound.

Acridines halogénées : Formées par des réactions d’halogénation.

Applications De Recherche Scientifique

Anti-Cancer Properties

Acridine and its derivatives have been extensively studied for their anti-cancer effects. Various this compound compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Key findings include:

- Cytotoxic Activity : Acridines exhibit high cytotoxicity against multiple cancer types, with effective concentrations (EC50) ranging from 6.9 to 32 µM in different studies .

- Mechanisms of Action : Acridines function primarily through DNA intercalation, disrupting replication and transcription processes. For example, the 9-anilinothis compound core is known for its ability to intercalate into DNA, which is crucial for inhibiting tumor growth .

- Notable Compounds :

- This compound Yellow G : This compound inhibits epidermal growth factor receptor (EGFR) and protein kinase C (PKC), leading to cell cycle arrest and reduced tumor size in brain cancers .

- Quinacrine and Thiazthis compound : These have been reported as effective anti-cancer agents with specific activity against various malignancies .

Fluorescence Microscopy

This compound Orange (AO) is a fluorescent dye that has found extensive applications in microscopy and surgical oncology:

- Intraoperative Fluorescence Guidance : AO selectively accumulates in tumor tissues, providing real-time imaging during surgeries to enhance tumor resection accuracy . Studies demonstrate that AO can differentiate between malignant and non-malignant tissues based on fluorescence intensity.

- Microscopic Applications : AO has been utilized for differential staining in pathology, allowing for the identification of gliomas and other tumors through fluorescence microscopy . This technique aids in the rapid assessment of tissue samples.

Other Biological Activities

Beyond its anti-cancer applications, this compound exhibits a range of biological activities:

- Antimicrobial Properties : this compound derivatives have shown efficacy against various bacterial and viral pathogens, making them potential candidates for new antimicrobial therapies .

- Antiparasitic Effects : Certain this compound compounds have demonstrated activity against parasitic infections, contributing to their therapeutic relevance in infectious diseases .

Industrial Applications

This compound's unique properties extend beyond medicine into industrial applications:

- Dye Production : Historically used as dyes, acridines are now being explored for their potential in fluorescent materials and organic semiconductors due to their structural properties .

- Corrosion Inhibition : Some this compound derivatives are being investigated for their use as corrosion inhibitors in industrial processes, showcasing their versatility across different chemical applications .

Summary of Research Findings

The following table summarizes key this compound derivatives and their respective applications:

Clinical Trials

Recent clinical trials have explored the safety and efficacy of AO in fluorescence-guided surgeries for various cancers. Preliminary results indicate that AO can improve surgical outcomes by enhancing visualization of tumor margins, thereby reducing recurrence rates.

Preclinical Studies

Preclinical studies have highlighted the potential of this compound derivatives as novel anti-cancer agents. For instance, studies on 9-substituted acridines have shown promising results against melanoma cell lines, supporting further investigation into their therapeutic potential .

Mécanisme D'action

L’acridine exerce ses effets principalement par intercalation de l’ADN. La structure plane de l’this compound lui permet de s’insérer entre les paires de bases de l’ADN, perturbant la synthèse et la fonction de l’ADN. Cette intercalation peut inhiber des enzymes telles que la topoisomérase et la télomérase, conduisant à des effets cytotoxiques sur les cellules cancéreuses . Les dérivés de l’this compound peuvent également cibler les lysosomes dans les cellules cancéreuses, contribuant à leur activité anticancéreuse .

Comparaison Avec Des Composés Similaires

L’acridine est structurellement similaire à d’autres hétérocycles azotés tels que la quinoléine et la phénanthridine. Sa structure plane unique et sa capacité à s’intercaler dans l’ADN la distinguent de ces composés. Des composés similaires incluent :

Quinacrine : Utilisée comme antipaludique et anticancéreux.

Proflavine : Connue pour ses propriétés antibactériennes et sa capacité d’intercalation de l’ADN.

Amsacrine : Un anticancéreux qui intercale également l’ADN.

La polyvalence de l’this compound dans les applications biologiques et industrielles, combinée à ses propriétés chimiques uniques, en fait un composé d’un intérêt significatif en recherche scientifique et dans l’industrie.

Activité Biologique

Acridine is a nitrogen-containing heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by its planar aromatic structure, which facilitates interactions with nucleic acids. This property has been exploited in various therapeutic applications, including anticancer and antimicrobial treatments. The compound exists in several derivatives, each exhibiting distinct biological properties.

- DNA Intercalation : this compound's planar structure allows it to intercalate between DNA base pairs, leading to structural distortions that can inhibit replication and transcription. This mechanism is crucial in its anticancer activity.

- Reactive Oxygen Species (ROS) Generation : Some this compound derivatives can induce oxidative stress in cells, resulting in increased ROS levels that contribute to cytotoxic effects.

- Enzyme Inhibition : this compound derivatives have been shown to inhibit various enzymes, including kinases and glycosyltransferases, which are implicated in cancer progression.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various cancer cell lines. Table 1 summarizes key findings from recent studies:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Acridone | MCF-7 | 12.4 | DNA intercalation |

| Inubosin B | HL-60 | 1.3 | Cell cycle arrest |

| Acrifoline | Caco2 | 86 | Enzyme inhibition |

| Hybrid Acridines | A2780 | 7.7 | ROS generation and thiol reactivity |

Case Study : A study by Arai et al. (2017) demonstrated that this compound derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antimicrobial Activity

This compound compounds also exhibit antimicrobial properties against bacteria and viruses. Their ability to disrupt microbial DNA synthesis has made them candidates for treating infections.

- Example : Recent research highlighted the effectiveness of this compound derivatives against drug-resistant strains of bacteria, showcasing their potential as new antibiotics .

Neuroprotective Effects

Certain this compound derivatives have been studied for their neuroprotective effects, particularly in Alzheimer's disease models. Their ability to inhibit amyloid-beta aggregation suggests a role in mitigating neurodegenerative processes.

Structure-Activity Relationship (SAR)

Understanding the relationship between this compound's chemical structure and its biological activity is essential for drug design. Research has shown that modifications at specific positions on the this compound ring can significantly enhance its efficacy and selectivity.

Analyse Des Réactions Chimiques

Electrophilic Substitution

Acridine undergoes regioselective electrophilic substitution primarily at positions 2 and 7 due to electron-rich aromatic rings. Examples include:

-

Nitration : Forms 2,7-dinitrothis compound.

-

Sulfonation : Preferentially substitutes at position 2.

These reactions are driven by the electron density distribution in the heterocyclic system .

Nucleophilic Substitution

Nucleophilic attack predominantly occurs at the 9-position , where electron density is lower. Key reactions include:

-

Hydrolysis of 9-aminoacridines : Converts 9-amino derivatives into hydroxyacridines under basic conditions .

-

Reductive Alkylation : UV light-mediated reaction with alkyl halides yields 9-alkylacridines (e.g., 9-n-butylthis compound) .

Oxidation Reactions

This compound undergoes oxidation to form biologically relevant derivatives:

Reduction Pathways

Reduction of this compound leads to selective transformations:

| Reduction Method | Product | Selectivity | Source |

|---|---|---|---|

| Zn/HCl | 9,10-dihydrothis compound | Pyridine ring reduction | |

| Pt/H₂ | Partially reduced benzene rings | Selective benzene ring reduction |

Protonation and Salt Formation

This compound acts as a weak base (pKa ~5.1 in ground state, ~10.6 in excited state). Protonation at the nitrogen atom generates acridinium salts , which are reactive intermediates in electrophilic substitution .

Electrochemical Behavior

| Electrochemical Process | Key Observations | Source |

|---|---|---|

| Oxidation | Irreversible oxidation to acridinium salts | |

| Reduction | Forms stable radical intermediates |

This compound/Lewis acid complexes exhibit tunable reduction potentials (−0.72 to −0.74 V vs SCE), enhancing their utility in photocatalysis .

Biologically Relevant Reactions

This compound derivatives participate in:

Propriétés

IUPAC Name |

acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059766 | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion., Pale yellow solid; [Merck Index] Colorless solid; [Hawley] Yellow crystalline powder; [MSDSonline], Small colorless needle-like crystalline solid. | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

655 °F at 760 mmHg (NTP, 1992), 345.5 °C @ 760 mm Hg, 655 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE, Freely sol in hydrocarbons; slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide; sparingly soluble in light petroleum, Very soluble in carbon disulfide; very soluble in ethanol, ether, benzene; slightly soluble in water, 1 gm soluble in <1 ml boiling benzene or alcohol; 5 ml benzene (20 °C); 6 ml alcohol (20 °C); 16 ml of ether (20 °C); 1.8 ml boiling cyclohexane., In water= 38.4 mg/L at 24 °C. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 1.005 @ 20 °C/4 °C, 1.2 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 255.9 °F (NTP, 1992), Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/, 1 MM HG @ 129 °C, varies depending upon the specific compound | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL; MONOCLINIC, ORTHORHOMBIC, SMALL COLORLESS NEEDLES, ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL, SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS | |

CAS No. |

260-94-6, 39327-16-7 | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039327167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42NI1P5Q1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

225 to 230 °F (NTP, 1992), 111 °C; 106 °C (form a); 110 °C (form b), 225-230 °F | |

| Record name | ACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/410 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acridines are known for their ability to intercalate into DNA [, , , , ]. This interaction involves the insertion of the planar acridine ring system between the base pairs of DNA, disrupting its structure and function. This disruption can lead to a variety of downstream effects, including inhibition of DNA replication and transcription, leading to cell death [, , , ]. For instance, certain this compound derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription [, ].

ANone: this compound is a tricyclic organic compound with a nitrogen atom bridging two benzene rings.

- UV-Vis Absorption: this compound exhibits characteristic absorption bands in the UV-Vis region, with a major peak around 350-360 nm, dependent on the solvent and substituents [, ].

- Fluorescence: this compound derivatives often exhibit fluorescence, which can be sensitive to their environment and interactions with other molecules [, ]. The fluorescence properties can be significantly influenced by substituents on the this compound ring.

A: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with DNA. Molecular docking studies have been employed to predict the binding modes and affinities of this compound-based compounds to specific DNA sequences []. For example, researchers have used molecular docking to design chalcone-substituted 9-anilinoacridines as potential HER2 inhibitors for breast cancer treatment []. Additionally, density functional theory (DFT) calculations have been used to investigate the photochemical mechanisms of this compound derivatives, providing insights into their excited-state properties and reactivity [].

A: SAR studies are crucial for optimizing the biological activity of this compound derivatives [, ].

- Side Chain Modifications: Studies on this compound-4-carboxamides show that the nature, length, and position of the side chain significantly influence DNA binding kinetics, antitumor activity, and selectivity for GC-rich DNA sequences [].

- Chromophore Substitutions: Substitutions on the this compound ring system can impact both cytotoxicity and the targeted topoisomerase isoform (I or II) []. Bulky substituents generally decrease activity, while certain substitutions at the 5-position or a 7-phenyl group enhance cytotoxicity and shift the mechanism towards topoisomerase II inhibition [].

A: this compound dyes have a rich history in biological research. This compound orange, for example, has been extensively used as a fluorescent dye for staining DNA and RNA, allowing for the visualization of cellular structures and processes [, , , , ]. Its metachromatic properties, meaning its fluorescence emission changes depending on the molecule it binds to, make it a valuable tool for distinguishing between different cell types and cellular components [, ].

ANone: this compound research has fostered collaboration between various disciplines, including:

- Chemistry and Biology: The synthesis of novel this compound derivatives with tailored properties has driven research in medicinal chemistry, particularly in the development of anticancer agents [, , , ].

- Photochemistry and Materials Science: The unique photophysical properties of acridines, such as their ability to absorb and emit light, have sparked interest in their use as photosensitizers in photodynamic therapy and as components in organic light-emitting diodes (OLEDs) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.